molecular formula C8H7BrN2O2 B3317410 6-Bromo-3,5-dimethoxypicolinonitrile CAS No. 959466-30-9

6-Bromo-3,5-dimethoxypicolinonitrile

Cat. No.: B3317410
CAS No.: 959466-30-9
M. Wt: 243.06 g/mol
InChI Key: BZCGXYFHNOTWDY-UHFFFAOYSA-N
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Description

6-Bromo-3,5-dimethoxypicolinonitrile is a chemical compound with the molecular formula C8H6BrNO3. This compound is notable for its bromine and methoxy groups attached to the pyridine ring, as well as the nitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The bromination step can be achieved using bromine in the presence of a suitable catalyst, such as ferric bromide, under controlled conditions to ensure selective substitution at the 6-position.

Industrial Production Methods: In an industrial setting, the production of 6-Bromo-3,5-dimethoxypicolinonitrile may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and control. The use of automated systems for the addition of reagents and precise temperature control can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3,5-dimethoxypicolinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction of the nitrile group can produce primary amines.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridines.

Scientific Research Applications

6-Bromo-3,5-dimethoxypicolinonitrile has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the field of heterocyclic chemistry.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-3,5-dimethoxypicolinonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

6-Bromo-3,5-dimethoxypicolinonitrile is similar to other brominated pyridines, such as 2-bromopyridine and 3-bromopyridine. its unique combination of methoxy and nitrile groups sets it apart, providing distinct chemical properties and reactivity. These differences make it a valuable compound in various applications where specific functional groups are required.

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Properties

IUPAC Name

6-bromo-3,5-dimethoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c1-12-6-3-7(13-2)8(9)11-5(6)4-10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCGXYFHNOTWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1C#N)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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